molecular formula C11H12Cl3N3O B5789000 1-(2-pyridinyl)-4-(trichloroacetyl)piperazine CAS No. 430464-37-2

1-(2-pyridinyl)-4-(trichloroacetyl)piperazine

Cat. No.: B5789000
CAS No.: 430464-37-2
M. Wt: 308.6 g/mol
InChI Key: FXESXDMBOQQDRL-UHFFFAOYSA-N
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Description

1-(2-Pyridinyl)-4-(trichloroacetyl)piperazine is a chemical compound that features a piperazine ring substituted with a pyridinyl group and a trichloroacetyl group

Preparation Methods

The synthesis of 1-(2-pyridinyl)-4-(trichloroacetyl)piperazine typically involves the reaction of 1-(2-pyridinyl)piperazine with trichloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-(2-pyridinyl)piperazine+trichloroacetyl chlorideThis compound+HCl\text{1-(2-pyridinyl)piperazine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-(2-pyridinyl)piperazine+trichloroacetyl chloride→this compound+HCl

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Pyridinyl)-4-(trichloroacetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a dichloroacetyl group.

    Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Pyridinyl)-4-(trichloroacetyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-pyridinyl)-4-(trichloroacetyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-pyridinyl)-4-(trichloroacetyl)piperazine include:

    1-(2-Pyridinyl)piperazine: Lacks the trichloroacetyl group, making it less reactive in certain chemical reactions.

    4-(Trichloroacetyl)piperazine: Lacks the pyridinyl group, which reduces its ability to interact with biological targets through π-π interactions.

    1-(2-Pyridinyl)-4-(dichloroacetyl)piperazine: Similar structure but with a dichloroacetyl group, which may result in different reactivity and biological activity.

The uniqueness of this compound lies in the combination of the pyridinyl and trichloroacetyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trichloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3N3O/c12-11(13,14)10(18)17-7-5-16(6-8-17)9-3-1-2-4-15-9/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXESXDMBOQQDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185714
Record name Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430464-37-2
Record name Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430464-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trichloro-1-[4-(2-pyridinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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